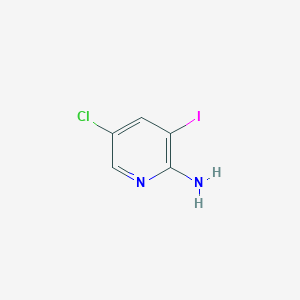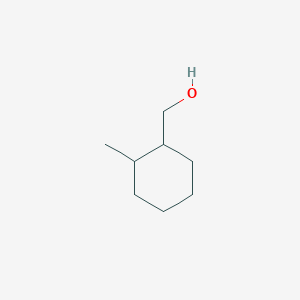
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two amine groups attached to a cyclohexane ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride typically involves the reduction of cyclohexane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclohexane-1,3-dione in the presence of ammonia, which yields the desired diamine. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and amination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to achieve efficient conversion of starting materials to the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different functional groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of substituted cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include substituted cyclohexane derivatives, imines, nitriles, and various functionalized cyclohexane compounds.
Aplicaciones Científicas De Investigación
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or enzymes, influencing their activity and function. The compound’s chiral nature also allows it to participate in stereoselective reactions, making it valuable in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-Cyclohexane-1,2-diamine: Another chiral diamine with similar applications but different stereochemistry.
(1S,3R)-Cyclohexane-1,3-diamine: The enantiomer of (1R,3S)-Cyclohexane-1,3-diamine, with distinct stereochemical properties.
Cyclohexane-1,4-diamine: A related compound with amine groups at different positions on the cyclohexane ring.
Uniqueness
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise control over molecular interactions.
Propiedades
IUPAC Name |
(1S,3R)-cyclohexane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGJCKNZHDDLV-RUTFAPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738400 |
Source


|
| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498532-32-4 |
Source


|
| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)

![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)

![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)


